REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[C:4]#[N:5].C(=O)(O)O.[NH2:15][C:16]([NH2:18])=[NH:17]>CC(N(C)C)=O>[I:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]2[C:3]=1[C:4]([NH2:5])=[N:17][C:16]([NH2:18])=[N:15]2 |f:1.2|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)I
|
Name
|
|
Quantity
|
766 mg
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel is purged with N2
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
is placed in the freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The precipitate which has formed
|
Type
|
CUSTOM
|
Details
|
is removed by filtration
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from 50% EtOH/water
|
Type
|
FILTRATION
|
Details
|
The resulting solids are filtered
|
Type
|
CUSTOM
|
Details
|
dried at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(=NC(=NC2=CC=C1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 158 mg | |
YIELD: CALCULATEDPERCENTYIELD | 19.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |